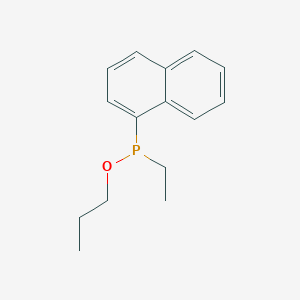

Propyl ethyl(naphthalen-1-yl)phosphinite

Description

Propyl ethyl(naphthalen-1-yl)phosphinite is an organophosphorus compound featuring a naphthalene ring substituted with a phosphinite group (-P-O-) bound to ethyl and propyl alkyl chains. Phosphinites are pivotal in coordination chemistry, often serving as ligands in transition metal catalysis due to their moderate electron-donating properties and tunable steric bulk. Structural characterization of such compounds typically employs NMR spectroscopy and X-ray crystallography, with software like SHELX aiding in refinement .

Properties

CAS No. |

61388-62-3 |

|---|---|

Molecular Formula |

C15H19OP |

Molecular Weight |

246.28 g/mol |

IUPAC Name |

ethyl-naphthalen-1-yl-propoxyphosphane |

InChI |

InChI=1S/C15H19OP/c1-3-12-16-17(4-2)15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,3-4,12H2,1-2H3 |

InChI Key |

HIYCDZRIGVRQAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(CC)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

The synthesis of propyl ethyl(naphthalen-1-yl)phosphinite typically involves the reaction of naphthalen-1-ylphosphine with propyl and ethyl halides under controlled conditions. One common method is the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium halides . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Propyl ethyl(naphthalen-1-yl)phosphinite undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or molecular oxygen.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphinite group can be replaced by other nucleophiles.

Coupling Reactions: The compound can undergo coupling reactions with aryl or vinyl halides in the presence of palladium catalysts.

Common reagents used in these reactions include oxidizing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propyl ethyl(naphthalen-1-yl)phosphinite has several applications in scientific research:

Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of propyl ethyl(naphthalen-1-yl)phosphinite involves its interaction with molecular targets through its phosphinite group. This group can coordinate with metal centers in catalytic processes, facilitating the formation and breaking of chemical bonds. The pathways involved often include the activation of substrates and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Substituent Effects on Polarity and Reactivity

The polarity of organophosphorus compounds is modulated by alkyl chain length and functional groups. Evidence from Green Chemistry (2024) demonstrates that in phenolic derivatives, increasing aliphatic chain length (e.g., methyl → ethyl → propyl) elevates polarity, as seen in the order: propyl guaiacol > ethyl guaiacol > methyl paraben . For Propyl ethyl(naphthalen-1-yl)phosphinite, the propyl chain may marginally increase polarity compared to purely ethyl-substituted analogs. However, the phosphinite group (-P-O-) introduces distinct electronic effects, reducing overall polarity relative to hydroxyl or ester groups.

Table 1: Polarity and Substituent Effects

| Compound | Functional Group | Key Substituents | Relative Polarity* |

|---|---|---|---|

| Propyl guaiacol | -OH | Propyl | High |

| Ethyl guaiacol | -OH | Ethyl | Moderate |

| Methyl paraben | -COOCH3 | Methyl | Low-Moderate |

| This compound | -P-O- | Propyl, Ethyl | Moderate-Low |

*Inferred from alkyl chain trends and functional group contributions .

Purity and Analytical Challenges

NMR spectroscopy is critical for assessing purity. In Green Chemistry (2024), propyl guaiacol and ethyl guaiacol achieved >70% purity, while methyl paraben showed only 33.4% purity due to broad impurity signals . For this compound, synthesis likely faces similar challenges, such as byproducts from incomplete alkylation or oxidation of the phosphinite group. Advanced techniques like UHPLC (Ultra-High Performance Liquid Chromatography) could resolve these impurities, though phosphinites may require specialized solvents due to lower polarity.

Functional Group Comparisons

Phosphinites differ markedly from other naphthalene derivatives:

- Naphthalen-1-ol derivatives (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol): The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents but limiting catalytic utility .

- Chloroformates (e.g., Propyl chloroformate): Highly reactive acylating agents, contrasting with phosphinites’ role as ligands .

- Halogenated compounds (e.g., propyl iodide): Exhibit nucleophilic reactivity, whereas phosphinites participate in coordination chemistry .

Table 2: Functional Group Reactivity

| Compound Type | Key Reactivity | Primary Applications |

|---|---|---|

| Phosphinite | Metal coordination, electron donation | Catalysis, ligand design |

| Naphthalenol | Hydrogen bonding, acidity | Pharmaceuticals, agrochemicals |

| Chloroformate | Acylation, esterification | Organic synthesis |

| Halogenated derivatives | Nucleophilic substitution | Cross-coupling reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.